1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride
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Overview
Description
The compound “1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride” is a chemical compound with the molecular formula C15H25N3O2 . It is a structurally modified derivative of piperazine .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . Unfortunately, specific structural details for this compound are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride has been explored in various synthetic routes and characterization studies. For example, the compound has been involved in the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis, highlighting its potential in facilitating complex organic syntheses (Bhat et al., 2018). This demonstrates the compound's utility in synthetic chemistry, particularly in generating molecules with potential biological activities.
Drug Discovery and Biological Activities
The compound has also played a role in drug discovery, particularly in the synthesis of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing its application in developing therapeutic agents (Romero et al., 1994). Additionally, its involvement in the molecular interaction studies of CB1 cannabinoid receptor antagonists underlines its importance in understanding receptor-ligand interactions and drug design (Shim et al., 2002).
Antimicrobial and Antimalarial Activities
Research has explored its derivatives for antimicrobial and antimalarial activities, indicating the compound's broader implications in medicinal chemistry. Aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, emphasizing the compound's potential in antimalarial research (Mendoza et al., 2011).
Electrochemical Synthesis
The compound has also been involved in electrochemical synthesis processes, such as the development of environmentally friendly methods for synthesizing new phenylpiperazine derivatives in aqueous solutions, highlighting its versatility in green chemistry applications (Nematollahi & Amani, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(piperazin-1-yl)propan-2-ol derivatives, have been found to target bacterial cell membranes .
Mode of Action
For instance, 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives have been found to negatively impact the function of bacteria by irreversibly damaging their cell membranes .
Biochemical Pathways
It is known that similar compounds, such as 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives, can cause leakage of cytoplasmic components (nucleic acids and proteins), indicating a disruption in the normal cellular biochemical pathways .
Pharmacokinetics
It is known that the incorporation of certain elements, such as fluorine, into similar compounds can significantly reduce their basicity, which has a beneficial influence on oral absorption .
Result of Action
Similar compounds have been found to cause irreversible damage to bacterial cell membranes, resulting in the leakage of cytoplasmic components .
Properties
IUPAC Name |
1-[1-(2-hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethylpyrrol-3-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2.2ClH/c1-11-8-18(12(2)15(11)13(3)19)10-14(20)9-17-6-4-16-5-7-17;;/h8,14,16,20H,4-7,9-10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXTHZLJDEORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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